2-Anilino-3-nitro-5-bromopyridine
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Overview
Description
2-Anilino-3-nitro-5-bromopyridine is an organic compound with the molecular formula C11H8BrN3O2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-nitro-5-bromopyridine typically involves the nitration and bromination of pyridine derivatives. One common method starts with 2-amino-5-bromopyridine as the initial material. The nitration process involves the use of nitric acid and sulfuric acid under controlled temperatures to introduce the nitro group at the 3-position of the pyridine ring . The reaction conditions are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Anilino-3-nitro-5-bromopyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as stannous chloride.
Common Reagents and Conditions
Oxidation: Stannous chloride in acidic conditions.
Substitution: Palladium catalysts, boron reagents, and appropriate solvents such as ethanol or water.
Major Products Formed
Reduction: 2-Anilino-3-amino-5-bromopyridine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Anilino-3-nitro-5-bromopyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Anilino-3-nitro-5-bromopyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with other molecules. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Anilino-3-nitro-5-bromopyridine is unique due to the presence of both an anilino group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H8BrN3O2 |
---|---|
Molecular Weight |
294.10 g/mol |
IUPAC Name |
5-bromo-3-nitro-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C11H8BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,13,14) |
InChI Key |
RXROAVQAAQOAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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